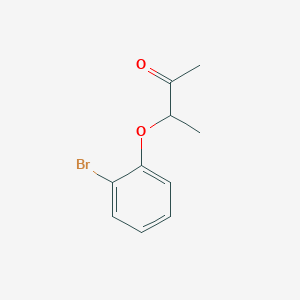

3-(2-Bromophenoxy)-2-butanone

Description

3-(2-Bromophenoxy)-2-butanone is a substituted ketone featuring a bromophenoxy group at the 3-position of the 2-butanone backbone. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol. Structurally, the compound combines the reactivity of a ketone group with the steric and electronic effects of the 2-bromophenoxy substituent. Potential applications include its use as an intermediate in organic synthesis, particularly in multicomponent reactions like the Ugi condensation, where ketone reactivity and substituent effects play critical roles .

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-(2-bromophenoxy)butan-2-one |

InChI |

InChI=1S/C10H11BrO2/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3 |

InChI Key |

YGKSCZATNZFDKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)OC1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Boiling Points: The introduction of bulky or polar substituents elevates boiling points. For instance, 4-phenyl-2-butanone boils at 245–247°C due to increased molecular weight and aromatic interactions . The bromophenoxy group in this compound is both heavier and more polar than a phenyl group, suggesting a higher boiling point (~250–270°C) due to enhanced van der Waals forces and dipole interactions.

- The bromophenoxy group may slightly reduce flammability due to bromine’s flame-retardant properties, but the compound likely remains combustible .

Reactivity in Organic Reactions

Evidence from Ugi condensations highlights substituent-dependent reactivity :

- 3-Methyl-2-butanone: Lower reaction yields (e.g., adduct 1v) due to steric hindrance from the branched isopropyl group.

- 2-Butanone and 1-Phenyl-2-propanone: Higher yields (compounds 1u and 1w) due to reduced steric bulk.

For this compound:

- Steric Effects: The bulky bromophenoxy group may hinder nucleophilic attack at the carbonyl carbon, reducing reactivity in condensations compared to less hindered ketones.

Toxicity and Environmental Impact

- 2-Butanone: Classified as flammable and moderately toxic, with an auto-ignition temperature of 505°C .

- Brominated Analogs: Bromine-containing compounds (e.g., 3-({4-chloro-2-nitrophenyl}sulfanyl)-2-butanone, CAS 343348-41-4) often exhibit higher toxicity and environmental persistence . This compound may share these traits, warranting careful handling.

Contradictions and Limitations

Discrepancies in flammability data for 2-butanone (e.g., "flammable" in vs. Such inconsistencies underscore the need for compound-specific evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.